3-Bromo-6-methylchromone

Catalog No.
S700009
CAS No.
102653-68-9
M.F
C10H7BrO2
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylchromone

CAS Number

102653-68-9

Product Name

3-Bromo-6-methylchromone

IUPAC Name

3-bromo-6-methylchromen-4-one

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3

InChI Key

MSGSIDWZOPALIZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)Br

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)Br

Antimicrobial and Antibiofilm Activities

Scientific Field: Microbiology

Summary of Application: The compound “6-Bromo-3-formylchromone” has been found to have antimicrobial and antibiofilm activities against Vibrio parahaemolyticus and Vibrio harveyi, which are major foodborne pathogens often associated with seafood intake .

Methods of Application: This study examined the antibacterial and antivirulence effects of chromones and their 26 derivatives against V. parahaemolyticus and V. harveyi .

Results or Outcomes: Both “6-Bromo-3-formylchromone” and “6-chloro-3-formylchromone” exhibited minimum inhibitory concentrations (MICs) of 20 µg/mL for planktonic cell growth and dose-dependently inhibited biofilm formation . They also decreased swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production at 20 µg/mL which impaired the growth of the bacteria .

Multidrug Resistance Reversal

Scientific Field: Pharmacology

Summary of Application: “6-Bromo-3-formylchromone” has been used in a study to investigate the multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene .

Methods of Application: The compound was used as a reagent in the study .

Results or Outcomes: The study found that “6-Bromo-3-formylchromone” may be effective in reversing multidrug resistance in these cells .

Preparation of Schiff’s Bases

Scientific Field: Organic Chemistry

Summary of Application: “3-Formyl-6-methylchromone” may be used in the preparation of a series of Schiff’s bases .

Methods of Application: The compound reacts with aromatic sulfonamides, such as sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, a pyrimidinyl-substituted sulfanilamide derivative, sulfaguanidine and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide .

Results or Outcomes: The reaction results in the formation of Schiff’s bases .

Chemical Reagent

Scientific Field: Chemistry

Methods of Application: This compound is used as a reagent in various chemical reactions .

Results or Outcomes: The specific outcomes depend on the particular reactions in which this compound is used .

Preparation of Other Compounds

Summary of Application: “3-Bromo-6-methylchromone” can be used in the preparation of other compounds .

Methods of Application: This compound can react with other substances to form new compounds .

3-Bromo-6-methylchromone is a chemical compound with the molecular formula C10H7BrO. It belongs to the class of chromones, which are oxygen-containing heterocycles. The structure features a bromine atom at the third position and a methyl group at the sixth position of the chromone framework. This compound is recognized for its versatility in organic synthesis and potential biological activities, making it a valuable intermediate in various

, particularly those involving nucleophilic substitutions and electrophilic aromatic substitutions. Notably:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives. For example, reactions with amines can yield substituted amines.
  • Electrophilic Aromatic Substitution: The methyl group at position six can direct electrophiles to positions four and eight on the chromone ring, allowing for further functionalization.
  • Condensation Reactions: This compound can also react with active methylene compounds to form heterocyclic systems, expanding its utility in synthetic chemistry .

Research indicates that 3-Bromo-6-methylchromone exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest that derivatives of 3-bromo-6-methylchromone possess antibacterial and antifungal activities.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Antitumor Effects: Preliminary studies indicate that it may have anticancer properties, although further research is needed to fully understand its mechanisms and efficacy .

The synthesis of 3-Bromo-6-methylchromone can be achieved through several methods:

  • Bromination of 6-Methylchromone: This method involves the direct bromination of 6-methylchromone using bromine or a brominating agent under controlled conditions.
  • Condensation Reactions: Starting from 3-formyl-6-methylchromone, it can undergo condensation with active methylene compounds to yield 3-bromo derivatives .
  • Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler chromone derivatives, incorporating various functional groups along the way.

3-Bromo-6-methylchromone serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used as a building block for developing new drugs, particularly those targeting microbial infections or cancer.
  • Dyes and Pigments: The compound can also be utilized in synthesizing dyes due to its chromophoric properties.
  • Research Reagent: In laboratories, it serves as a reagent for various synthetic procedures, particularly in studies involving heterocyclic compounds .

Interaction studies involving 3-Bromo-6-methylchromone have focused on its reactivity with other chemical species. These studies often explore:

  • Reactivity with Nucleophiles: Understanding how the compound reacts with different nucleophiles helps in predicting its behavior in synthetic pathways.
  • Biological Interactions: Investigations into how this compound interacts with biological targets can provide insights into its potential therapeutic uses.

Several compounds share structural features with 3-Bromo-6-methylchromone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-MethylchromoneMethyl group at position sixLacks bromine substitution
3-Hydroxy-6-methylchromoneHydroxyl group at position threeExhibits different biological activities
7-MethylchromoneMethyl group at position sevenDifferent reactivity patterns
3-Bromo-4H-chromen-4-oneBromine at position threePotentially different biological activities

Each of these compounds has unique characteristics that differentiate them from 3-Bromo-6-methylchromone, particularly regarding their reactivity and biological activities. The presence of different functional groups significantly influences their applications and interactions.

XLogP3

2.8

Wikipedia

3-Bromo-6-methyl-4H-1-benzopyran-4-one

Dates

Last modified: 04-14-2024

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